2-Piperidinone, 3-amino-1-(2-propen-1-yl)-
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Overview
Description
2-Piperidinone, 3-amino-1-(2-propen-1-yl)- is a heterocyclic organic compound that features a six-membered ring containing nitrogen This compound is a derivative of piperidinone, which is a key structural motif in many pharmaceuticals and natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinone, 3-amino-1-(2-propen-1-yl)- can be achieved through various methods. One notable method involves the organophotocatalysed [1 + 2 + 3] strategy, which enables the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds . This method exhibits exclusive chemoselectivity over two alkenes, tolerating both terminal and internal alkenes with a wide range of functional groups .
Another approach involves the hydrogenation of unsaturated δ-lactams and the oxidation of piperidines . These classical methods, however, require tedious multi-step procedures and strong reductive or oxidative conditions .
Industrial Production Methods
Industrial production of 2-Piperidinone, 3-amino-1-(2-propen-1-yl)- typically involves the use of advanced synthetic intermediates and catalysts. For example, a dual catalyzed carbonylation of pyrrolidines by ring expansion using cobalt and ruthenium catalysts has been developed . Additionally, a multi-component process involving a tandem radical intermolecular additions-lactamization sequence has been reported .
Chemical Reactions Analysis
Types of Reactions
2-Piperidinone, 3-amino-1-(2-propen-1-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and propenyl groups can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of 2-Piperidinone, 3-amino-1-(2-propen-1-yl)- include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from the reactions of 2-Piperidinone, 3-amino-1-(2-propen-1-yl)- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted piperidinones.
Scientific Research Applications
2-Piperidinone, 3-amino-1-(2-propen-1-yl)- has a wide range of scientific research applications, including:
Biology: It is used in the study of biological processes and the development of bioactive molecules.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Piperidinone, 3-amino-1-(2-propen-1-yl)- involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the amino and propenyl groups, which can participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Piperidinone, 3-amino-1-(2-propen-1-yl)- can be compared with other similar compounds, such as:
2-Piperidinone: The parent compound without the amino and propenyl groups.
3-Amino-2-piperidinone: A derivative with an amino group at the 3-position.
1-(2-Propen-1-yl)-2-piperidinone: A derivative with a propenyl group at the 1-position.
Properties
IUPAC Name |
3-amino-1-prop-2-enylpiperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-2-5-10-6-3-4-7(9)8(10)11/h2,7H,1,3-6,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNPTIIPZBDCQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCCC(C1=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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